ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH
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Overview
Description
The compound ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH is a synthetic peptide with a specific sequence of amino acids. This peptide is often used in biochemical research due to its unique properties, including its ability to act as a fluorogenic substrate for certain enzymes. The presence of 3-nitrotyrosine in the sequence allows for specific interactions and reactions that are valuable in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added .
Key reagents and conditions used in the synthesis include:
- Fmoc-protected amino acids
- Coupling reagents such as HOBt (1-hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide)
- Solvents like DMF (dimethylformamide) and DCM (dichloromethane)
- Cleavage reagents such as TFA (trifluoroacetic acid) to remove the peptide from the resin .
Industrial Production Methods: While the industrial production of this specific peptide is not widely documented, the general principles of large-scale peptide synthesis apply. These include the use of automated peptide synthesizers, high-purity reagents, and rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH can undergo various chemical reactions, including:
- Oxidation : The 3-nitrotyrosine residue can be further oxidized under specific conditions.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The peptide can participate in substitution reactions, particularly at the amino acid side chains .
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide for oxidation reactions.
- Reducing agents like sodium dithionite for reduction reactions.
- Substitution reagents depending on the specific reaction desired .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group on tyrosine would yield an amino-tyrosine derivative .
Scientific Research Applications
ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH has several applications in scientific research:
- Biochemistry : Used as a fluorogenic substrate to study enzyme kinetics and activity.
- Biology : Helps in understanding protein-protein interactions and cellular processes.
- Medicine : Potential applications in drug development and diagnostic assays.
- Industry : Utilized in the development of biochemical assays and research tools .
Mechanism of Action
The mechanism of action of ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH involves its interaction with specific enzymes. The 3-nitrotyrosine residue acts as a fluorogenic probe, which can be cleaved by enzymes such as proline-specific endopeptidases. This cleavage results in a measurable fluorescent signal, allowing researchers to monitor enzyme activity and study various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds:
- ABZ-GLY-ALA-ALA-PRO-PHE-TYR-ASP-OH : Similar structure but lacks the nitro group on tyrosine.
- ABZ-GLY-ALA-ALA-PRO-PHE-3-IODO-TYR-ASP-OH : Contains an iodine atom instead of a nitro group on tyrosine.
- ABZ-GLY-ALA-ALA-PRO-PHE-3-BROMO-TYR-ASP-OH : Contains a bromine atom instead of a nitro group on tyrosine .
Uniqueness: The presence of the 3-nitrotyrosine residue in ABZ-GLY-ALA-ALA-PRO-PHE-3-NITRO-TYR-ASP-OH makes it unique. This modification allows for specific interactions and reactions that are not possible with other similar compounds. The nitro group provides a distinct chemical handle for various biochemical assays and research applications .
Properties
CAS No. |
142689-23-4 |
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Molecular Formula |
C42H49N9O14 |
Molecular Weight |
903.903 |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminobenzoyl)amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C42H49N9O14/c1-22(45-34(53)21-44-37(57)26-11-6-7-12-27(26)43)36(56)46-23(2)41(61)50-16-8-13-31(50)40(60)48-28(17-24-9-4-3-5-10-24)38(58)47-29(39(59)49-30(42(62)63)20-35(54)55)18-25-14-15-33(52)32(19-25)51(64)65/h3-7,9-12,14-15,19,22-23,28-31,52H,8,13,16-18,20-21,43H2,1-2H3,(H,44,57)(H,45,53)(H,46,56)(H,47,58)(H,48,60)(H,49,59)(H,54,55)(H,62,63)/t22-,23-,28-,29-,30-,31-/m0/s1 |
InChI Key |
YFKGMJLLMZQPKC-AUXMUZBESA-N |
SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C4=CC=CC=C4N |
Origin of Product |
United States |
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